molecular formula C₅₇H₁₀₆N₂O₉ B1141360 Orlistat Dimer Impurity CAS No. 881900-54-5

Orlistat Dimer Impurity

Cat. No. B1141360
M. Wt: 963.46
InChI Key:
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Description

Orlistat Dimer Impurity is an impurity of Orlistat, which is a pancreatic lipase inhibitor acting locally in the gastrointestinal tract to inhibit lipase .


Synthesis Analysis

The synthesis of Orlistat involves various complex processes. It is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . The analytical methods reported for the estimation of Orlistat are complex, expensive, and deficient in reproducibility .


Chemical Reactions Analysis

Orlistat acts by inhibiting gastric and pancreatic lipases, the enzymes that break down triglycerides in the intestine . The exact chemical reactions involving the Orlistat Dimer Impurity are not specified in the sources retrieved.

Future Directions

Recent studies on obese mice treated with Orlistat revealed a significantly altered gut microbial profile marked by an over-abundance of Proteobacteria and alterations in secondary gut metabolites . This suggests that future research could focus on the impact of Orlistat and its impurities on gut microbiota and secondary metabolites.

properties

IUPAC Name

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPRANOWJTRG-KREHMKRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858258
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orlistat Dimer Impurity

CAS RN

881900-54-5
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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